1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The compound is characterized by a pyrazole core structure with specific substitution patterns that define its chemical identity and properties. The complete chemical name indicates the presence of a 4-chlorophenylmethyl group attached to the nitrogen-1 position of the pyrazole ring, two methyl groups positioned at the 3 and 5 carbons, and an aldehyde functional group located at the 4-carbon position.
The molecular formula for this compound is established as Carbon-13 Hydrogen-13 Chlorine-1 Nitrogen-2 Oxygen-1, with a corresponding molecular weight of 248.71 grams per mole. Structural analysis reveals that the compound maintains a five-membered heterocyclic ring characteristic of pyrazoles, containing two adjacent nitrogen atoms within the ring system. The systematic molecular identification is further supported by its Chemical Abstracts Service registry number 1155589-37-9, which provides a unique identifier for this specific molecular structure.
Advanced spectroscopic characterization techniques demonstrate the compound's structural integrity through various analytical parameters. The Simplified Molecular-Input Line-Entry System representation is recorded as O=CC1=C(C)N(CC2=CC=C(Cl)C=C2)N=C1C, providing a standardized method for describing the molecular connectivity. The International Chemical Identifier key MFCD12103610 serves as an additional molecular descriptor that facilitates database searches and chemical identification processes.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O | |
| Molecular Weight | 248.71 g/mol | |
| Chemical Abstracts Service Number | 1155589-37-9 | |
| MDL Number | MFCD12103610 |
Historical Development in Pyrazole Carbaldehyde Chemistry
The historical development of pyrazole carbaldehyde chemistry traces back to fundamental discoveries in heterocyclic compound synthesis, with significant contributions emerging from research into electrophilic substitution reactions and formylation methodologies. The term pyrazole was first coined by Ludwig Knorr in 1883, establishing the foundation for subsequent investigations into this important class of heterocyclic compounds. Early research demonstrated that pyrazole compounds exhibit unique pharmacological effects and possess characteristics that classify them as alkaloids, with 1-pyrazolyl-alanine being the first natural pyrazole isolated from watermelon seeds in 1959.
The development of pyrazole-4-carbaldehyde synthesis methodologies represents a crucial advancement in heterocyclic chemistry, particularly through the application of the Vilsmeier-Haack reaction. This synthetic approach involves the formylation of pyrazole derivatives using phosphoryl chloride in dimethylformamide, enabling the introduction of aldehyde functional groups at specific positions on the pyrazole ring. Research investigations have demonstrated that 3,5-dimethyl-1H-pyrazole derivatives can be successfully formylated at the 4-position using phosphoryl chloride in dimethylformamide at temperatures ranging from 90 to 120 degrees Celsius.
Synthetic methodological advances have expanded to include various approaches for constructing pyrazole carbaldehyde structures, including oxidation of corresponding alcohols and miscellaneous cyclization reactions. The synthesis of 3,5-dimethyl pyrazole-4-carbaldehyde was specifically accomplished through formylation at the carbon-4 position using the Vilsmeier-Haack method, demonstrating the practical application of this synthetic strategy. These historical developments have established pyrazole carbaldehydes as versatile intermediates for further chemical transformations and pharmaceutical applications.
Contemporary research has built upon these foundational discoveries to develop more sophisticated synthetic routes and applications. The evolution of pyrazole carbaldehyde chemistry has been driven by the recognition of their potential biological activities, including antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral properties. This diverse spectrum of biological activities has motivated continued research into novel pyrazole carbaldehyde derivatives and their synthetic methodologies.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research stems from its representative role within the broader category of substituted pyrazole derivatives, which serve as essential building blocks for synthesizing various biologically active compounds. Pyrazole derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties and their utility in developing compounds with anti-inflammatory, anti-bacterial, and anti-cancer activities. The specific structural features of this compound, including the chlorophenylmethyl substituent and the carbaldehyde functional group, provide multiple sites for chemical modification and derivatization.
Research investigations have established that pyrazole compounds exhibit a full spectrum of biological activities, positioning them as potent medicinal scaffolds in pharmaceutical development. The five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions creates a unique electronic environment that contributes to the compound's reactivity and biological properties. The presence of the carbaldehyde functional group at the 4-position provides opportunities for condensation reactions, oxidation-reduction processes, and nucleophilic addition reactions that can lead to the formation of more complex molecular structures.
The compound's significance is further enhanced by its potential applications in palladium-catalyzed cross-coupling reactions, which have proven to be powerful tools for carbon-carbon bond formation in organic synthesis. These reactions demonstrate excellent selectivity and broad tolerance for functional groups, making them particularly valuable for the functionalization of nitrogen heterocycles. The presence of the chlorophenyl moiety in the compound structure provides a reactive site for various coupling reactions, enabling the synthesis of more complex pyrazole derivatives with enhanced biological properties.
Advanced research methodologies have demonstrated the utility of substituted pyrazole carbaldehydes in developing novel therapeutic compounds. The molecular architecture of this compound provides a foundation for structure-activity relationship studies, enabling researchers to investigate the effects of specific substituents on biological activity and pharmacological properties. The compound's structural features allow for systematic modifications that can optimize therapeutic efficacy while maintaining favorable pharmaceutical characteristics.
The research significance extends to the development of analytical methodologies and characterization techniques for heterocyclic compounds. Spectroscopic investigations of pyrazole carbaldehydes have contributed to the understanding of their electronic properties, conformational preferences, and intermolecular interactions. These studies provide valuable insights into the relationship between molecular structure and chemical behavior, facilitating the rational design of new compounds with desired properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(8-17)10(2)16(15-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMZYZFOKIWISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets. For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
For example, some indole derivatives have been found to affect the degradation of tryptophan in higher plants.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and organic solvents can impact its bioavailability.
Biochemical Analysis
Biochemical Properties
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase. These interactions suggest that the compound may have antioxidant properties, potentially modulating oxidative stress in cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the expression of genes involved in oxidative stress and inflammation. Additionally, it has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that the compound can interact with enzymes involved in glutathione metabolism, such as glutathione reductase. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound has been shown to affect the activity of enzymes involved in mitochondrial respiration. These interactions can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise biological roles.
Biological Activity
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
- CAS Number : 1156433-10-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was noted for inducing apoptosis and inhibiting cell proliferation at concentrations as low as .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In vitro studies indicated that pyrazole derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were as low as for the most active derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been recognized in various studies:
- Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. This suggests a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|---|
| Umesha et al. (2009) | 1-thiocarbamoyl-3,5-diaryl-pyrazoles | MCF-7 | 49.85 | Anticancer |
| Xia et al. (2022) | Pyrazole derivatives | A549 | 0.95 | Induced autophagy |
| MDPI Review (2022) | Various pyrazoles | - | - | Anti-inflammatory |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against various targets.
Case Studies:
- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can lead to compounds with enhanced cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory effects, with preliminary results suggesting that they may inhibit pro-inflammatory cytokines .
Agricultural Chemistry
The application of this compound extends to agricultural chemistry, where it is investigated for its potential as a pesticide or herbicide.
Case Studies:
- Pesticidal Properties : Some studies have reported that pyrazole derivatives can act as effective pesticides against specific pests, providing an alternative to traditional chemical pesticides .
- Herbicidal Activity : Research indicates that certain modifications can lead to herbicides that are effective in controlling weed growth without harming crops .
Material Science
In material science, the compound's unique chemical structure allows it to be used in the synthesis of novel materials.
Applications:
- Polymer Chemistry : The incorporation of pyrazole into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .
- Nanomaterials : Research is ongoing into using this compound as a precursor for developing nanomaterials with specific electronic or optical properties .
Comparison with Similar Compounds
Research Findings and Data Limitations
Crystallographic Validation
- The target compound’s structure is inferred from analogs resolved via single-crystal X-ray diffraction (e.g., ). SHELX programs remain pivotal for structural refinement , though validation standards (e.g., CIF checks) ensure accuracy .
Gaps in Data
- Melting points, solubility, and quantitative bioactivity data for the target compound are absent in the provided evidence. Further experimental studies are needed to address these gaps.
Preparation Methods
Formylation of Pyrazole Derivatives (Vilsmeier-Haack Reaction)
The most common and effective method for introducing the formyl group at the 4-position of pyrazoles, including 3,5-dimethyl-substituted pyrazoles, is the Vilsmeier-Haack reaction . This reaction employs a complex of phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic formylating agent.
- Procedure :
3,5-Dimethyl-1H-pyrazole derivatives are treated with POCl3/DMF at elevated temperatures (90–120 °C) to yield the corresponding 4-formylpyrazoles. - Key Notes :
- The reaction selectively formylates the 4-position of 3,5-dimethylpyrazoles.
- For unsubstituted pyrazoles (R = H), formylation at position 4 is hampered due to electrophilic attack at nitrogen forming ammonium ions, but methyl substitution at positions 3 and 5 facilitates formylation.
- The formyl group introduced is somewhat labile and sensitive to basic conditions (e.g., NaOH can eliminate the aldehyde group).
- Yield and Purity :
This method generally provides good yields of 4-formyl derivatives with high purity suitable for further functionalization.
N-Substitution with 4-Chlorobenzyl Group
The substitution of the pyrazole nitrogen (N1) with a 4-chlorobenzyl group is typically achieved by nucleophilic substitution reactions involving the pyrazole and 4-chlorobenzyl halides or derivatives.
- Typical Method :
- The pyrazole nitrogen is deprotonated or activated in the presence of a base such as potassium hydroxide or potassium carbonate.
- The deprotonated pyrazole is then reacted with 4-chlorobenzyl chloride or bromide in a suitable solvent (e.g., dimethyl sulfoxide, ethanol, or DMF) under reflux conditions.
- Example :
A related procedure involves heating 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde with potassium hydroxide and a phenolic compound in dimethyl sulfoxide for several hours, followed by isolation and recrystallization. By analogy, 4-chlorobenzyl substitution can be similarly achieved. - Yields :
Such alkylation reactions typically afford moderate to high yields (70–85%) depending on reaction conditions and purification methods.
Stepwise Synthesis Strategy
A plausible synthetic route based on literature data for preparing 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde would involve:
Alternative Methods and Modifications
Formylation via Phenylhydrazones :
Some studies report the synthesis of pyrazole-4-carbaldehydes by cyclization of phenylhydrazones derived from acetophenones and subsequent formylation with POCl3/DMF or trichlorotriazine in DMF. Although this is less direct, it can be adapted for substituted pyrazoles.Oxidation of Corresponding Alcohols :
Oxidation of 4-hydroxymethyl pyrazoles to aldehydes using oxidizing agents (e.g., PCC, KMnO4) can be an alternative route but is less commonly reported for the target compound.
Research Findings and Reaction Optimization
Temperature and Reaction Time :
The Vilsmeier-Haack reaction typically requires heating at 90–120 °C for several hours to achieve complete formylation. Lower temperatures or shorter times result in incomplete conversion.Solvent Effects :
DMF acts both as solvent and reagent in formylation. For N-alkylation, polar aprotic solvents like DMSO or DMF enhance nucleophilicity and substitution efficiency.Purification :
Products are often purified by recrystallization from ethanol or other suitable solvents, yielding crystalline solids with melting points consistent with literature values.Yields :
Overall yields for the two-step synthesis (formylation + N-substitution) are typically in the range of 60–85%, depending on the purity of intermediates and reaction conditions.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Target Transformation | Yield Range | Notes |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3/DMF, 90–120 °C, several hours | 3,5-Dimethyl-1H-pyrazole → 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 70–85% | Selective 4-formylation; aldehyde group sensitive to base |
| N1-Alkylation | 4-Chlorobenzyl chloride, KOH or K2CO3, DMSO or DMF, reflux | Pyrazole-4-carbaldehyde + 4-chlorobenzyl halide → N1-substituted pyrazole aldehyde | 70–85% | Requires careful control of base and temperature |
| Cyclization from Phenylhydrazones | Phenylhydrazones + POCl3/DMF or trichlorotriazine in DMF | Methyl ketone hydrazones → pyrazole-4-carbaldehydes | Variable | Alternative route, more steps involved |
Q & A
Q. What synthetic methodologies are established for 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction parameters be optimized?
The compound is synthesized via the Vilsmeier-Haack reaction , where 3,5-dimethyl-1-[(4-chlorophenyl)methyl]-1H-pyrazole undergoes formylation using POCl₃ and DMF under anhydrous conditions. Key optimizations include:
- Stoichiometry : DMF:POCl₃ ratio of 1:1.2 to minimize side reactions.
- Temperature : Reagent addition at 0–5°C, followed by reflux at 80–90°C for 4–6 hours.
- Purification : Neutralization with sodium acetate, extraction with dichloromethane (3×50 mL), and column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve ≥75% yield. Moisture control and inert atmospheres (N₂) are critical to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques confirm structural integrity, and what data are prioritized?
- FT-IR : Carbaldehyde C=O stretch (~1680–1720 cm⁻¹) and C-Cl aromatic bend (~750 cm⁻¹) .
- NMR : Aldehyde proton (δ 9.8–10.2 ppm), methyl groups (δ 2.2–2.6 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
- XRD : Monoclinic system (space group P2₁/c) with unit cell parameters a=8.21 Å, b=12.45 Å, c=14.30 Å, β=98.5°, refined via SHELXL (R-factor <0.05) .
- TEM : Particle size analysis (50–100 nm) for nanomaterial applications . Prioritize XRD data validation using Mercury software and hydrogen placement via difference Fourier maps .
Advanced Questions
Q. How do hydrogen bonding networks and graph set analysis (Etter’s rules) explain supramolecular assembly in crystalline phases?
Dominant C–H⋯O interactions (2.85 Å, ∠=145°) between the carbaldehyde and chlorophenyl groups form S(6) motifs, creating chains along the b-axis. Graph set analysis (e.g., R₂²(8) for dimeric rings) classifies these interactions. Comparative studies with 3,5-diphenyl analogs show electron-withdrawing substituents (e.g., Cl) strengthen H-bonds (Δd ~0.1 Å). Mercury 4.3 is used to visualize and quantify these networks .
Q. What strategies resolve discrepancies between experimental (XRD) and computational (DFT) structural data?
- Bond length mismatches (>0.02 Å): Re-evaluate DFT functionals (e.g., CAM-B3LYP vs. B3LYP) and basis sets (6-311++G**).
- Thermal motion errors : Apply TLS refinement in SHELXL to account for anisotropic displacement .
- Torsional angles : Use QTAIM analysis (Multiwfn 3.8) to compare experimental (XRD) and theoretical dihedral angles between pyrazole and chlorophenyl planes .
Q. How does the 4-chlorophenyl group influence carbaldehyde reactivity in nucleophilic additions, and how is this exploited?
The electron-withdrawing Cl group enhances carbaldehyde electrophilicity (Hammett σₚ=+0.23), accelerating reactions like hydrazone formation. Optimize with:
- Solvent : Ethanol/water (3:1) at pH 5–6 (acetate buffer).
- Conditions : 1.2 eq hydrazine hydrate, 60°C, 2 hours. Derivatives (e.g., hydrazones) show enhanced antifungal activity in QSAR models, aligning with pyrazole-based fungicides like pyraclostrobin .
Q. How are high-resolution XRD data validated to address potential twinning or disorder?
- Twinning detection : Use PLATON’s TWINABS to analyze intensity statistics (e.g., Rint >0.3 suggests twinning).
- Disorder modeling : Refine split positions in SHELXL with occupancy constraints (e.g., 50:50 for methyl groups).
- Validation tools : CheckCIF reports to flag geometric outliers (e.g., bond angles >5° from ideal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
